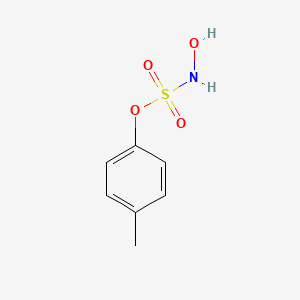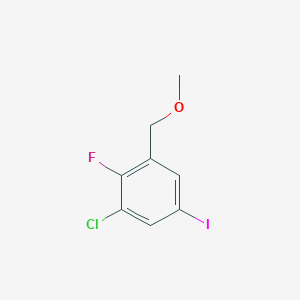
1-Chloro-2,5-dimethoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-dimethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxytoluene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effects of the methoxy groups.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Major Products Formed:
Nitration: The nitration of this compound can yield nitro derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2,5-dimethoxy-4-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-2,5-dimethoxy-4-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution. The electron-donating methoxy groups enhance the reactivity of the benzene ring, facilitating the formation of these intermediates . In biological systems, its derivatives may interact with specific molecular targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Chloro-3,5-dimethylbenzene: Similar in structure but lacks methoxy groups, resulting in different reactivity and applications.
2-Chloro-1,3-dimethoxy-5-methylbenzene: Another isomer with similar functional groups but different substitution pattern, leading to distinct chemical properties.
Uniqueness: 1-Chloro-2,5-dimethoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and make it a versatile building block in organic synthesis. Its specific substitution pattern allows for targeted modifications and applications in various fields .
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-chloro-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 |
Clave InChI |
APXQVCDHYADBRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)











![tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14033533.png)
